Cas no 1049453-73-7 (N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide)

N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a synthetic organic compound featuring a thiazole core functionalized with furan-2-carboxamide and phenylcarbamoyl ethyl moieties. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of heterocyclic scaffolds known for their pharmacological relevance. The compound's design combines a thiazole ring, often associated with antimicrobial and anti-inflammatory properties, with a furan carboxamide group, which may enhance binding affinity in target interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The phenylcarbamoyl ethyl side chain may contribute to improved solubility or target specificity, depending on the application.
N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide structure
1049453-73-7 structure
Product Name:N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide
CAS No:1049453-73-7
MF:C17H15N3O3S
MW:341.384302377701
CID:6400265
PubChem ID:42208743
Update Time:2025-10-29

N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide
    • N-[4-(3-anilino-3-oxopropyl)-1,3-thiazol-2-yl]furan-2-carboxamide
    • N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide
    • AKOS024503468
    • F5254-0415
    • 1049453-73-7
    • Inchi: 1S/C17H15N3O3S/c21-15(18-12-5-2-1-3-6-12)9-8-13-11-24-17(19-13)20-16(22)14-7-4-10-23-14/h1-7,10-11H,8-9H2,(H,18,21)(H,19,20,22)
    • InChI Key: SLVXBICZCCSVQP-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(NC1=NC(CCC(NC2=CC=CC=C2)=O)=CS1)=O

Computed Properties

  • Exact Mass: 341.08341252g/mol
  • Monoisotopic Mass: 341.08341252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 113Ų

N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide Pricemore >>

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Additional information on N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide

N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide: A Comprehensive Overview

N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide, also known by its CAS number 1049453-73-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiazole ring with a furan carboxamide group. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and material science.

The thiazole ring in this compound is a key structural feature, contributing to its stability and reactivity. Thiazoles are known for their ability to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The substitution pattern on the thiazole ring further enhances its versatility. In this case, the thiazole is substituted with a 4-[2-(phenylcarbamoyl)ethyl] group, which introduces additional functionality. This group includes a phenylcarbamoyl moiety, which can engage in hydrogen bonding and other non-covalent interactions, potentially influencing the compound's solubility and bioavailability.

The furan carboxamide group attached to the thiazole ring adds another layer of complexity to this molecule. Furan rings are aromatic heterocycles that are known for their reactivity in Diels-Alder reactions and other cycloaddition processes. The carboxamide group further enhances the compound's potential for forming hydrogen bonds, which is crucial for its interactions within biological systems. This combination of functional groups makes N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide a valuable building block in organic synthesis.

Recent studies have highlighted the potential of this compound in drug discovery. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. For instance, researchers have explored its ability to inhibit certain kinases, which are key players in cellular signaling pathways. The compound's ability to modulate these pathways makes it a promising lead for the development of anti-cancer agents.

In addition to its pharmacological applications, N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide has also been investigated for its role in material science. Its structural features make it suitable for use in the development of advanced materials, such as polymers and coatings. The compound's ability to form stable bonds with other molecules could lead to the creation of materials with enhanced mechanical and thermal properties.

The synthesis of this compound involves a series of well-established organic reactions. The process typically begins with the preparation of the thiazole ring using a condensation reaction between an amine and a thioamide or thiourea derivative. Subsequent steps involve the introduction of the phenylcarbamoyl and furan carboxamide groups through nucleophilic substitutions or coupling reactions. The overall synthesis pathway is efficient and scalable, making it suitable for large-scale production if required.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry). These techniques provide insights into the compound's molecular structure, purity, and stability. For instance, NMR spectroscopy can be used to confirm the positions of substituents on the thiazole and furan rings, while IR spectroscopy can help identify functional groups such as amides and carbonyls.

The physical properties of N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide are also worth noting. Its melting point and solubility characteristics are critical factors that influence its behavior in different environments. For example, its solubility in polar solvents such as water or methanol can affect its bioavailability if used as a drug candidate.

In terms of environmental impact, this compound has not been classified as hazardous under current regulations. However, like all chemicals, it should be handled with care to minimize any potential risks associated with exposure or improper disposal.

Looking ahead, further research into this compound could explore its potential applications in areas such as agrochemicals or diagnostics. Its ability to interact with biological systems makes it a versatile tool for developing new technologies that address pressing global challenges.

In conclusion, N-{4-[2-(phenylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a multifaceted compound with significant potential across multiple disciplines. Its unique structure enables it to participate in diverse chemical reactions and interactions within biological systems. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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